1,2,3,4-Tetramethyldibenzo[b,d]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138522-90-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,2,3,4-tetramethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8H,1-4H3 |
InChI Key |
ORMRTWDNPANISK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)C3=CC=CC=C3O2)C)C |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1,2,3,4 Tetramethyldibenzo B,d Furan Precursors and Transformations
Elucidation of Reaction Pathways and Elementary Processes
The formation of the dibenzofuran (B1670420) core can proceed through several mechanistic pathways, with the specific route often depending on the starting materials and reaction conditions. Key areas of investigation include the concerted versus stepwise nature of the cyclization, the identification of transient intermediates, and the analysis of transition state energies.
The formation of the central furan (B31954) ring in dibenzofurans is a critical step that can, in principle, occur through either a concerted or a stepwise mechanism. A concerted reaction involves the simultaneous breaking and forming of bonds in a single transition state, whereas a stepwise reaction proceeds through one or more intermediates. quora.com
In the context of dibenzofuran synthesis, palladium-catalyzed intramolecular C-H activation followed by C-O cyclization is a common strategy. nih.govresearchgate.net Mechanistic studies of such reactions have provided insights into the nature of the cyclization step. For instance, in the palladium-catalyzed synthesis of dibenzofurans from diaryl ethers, it has been proposed that the reaction can proceed through a concerted C-O reductive elimination from a palladium(II) intermediate. researchgate.net However, alternative stepwise pathways, potentially involving intermediates, cannot always be ruled out and may be operative under different catalytic systems or with different substrates. The preference for a concerted versus a stepwise mechanism can be influenced by factors such as the electronic nature of the substituents on the aromatic rings and the specific ligands coordinated to the metal catalyst. researchgate.net
The identification of reactive intermediates is fundamental to understanding the stepwise pathways in the synthesis of 1,2,3,4-tetramethyldibenzo[b,d]furan. In many synthetic routes, particularly those involving transition metal catalysis, organometallic species play a crucial role as intermediates. For example, in palladium-catalyzed cyclizations of diaryl ethers, palladacycle intermediates are often proposed. researchgate.net These intermediates can be formed through processes like oxidative addition or C-H activation.
In other approaches, such as the cyclization of cyclic diaryliodonium triflates, the reaction mechanism has been elucidated through control experiments. For instance, the use of isotopically labeled water (H₂¹⁸O) has confirmed that water is the source of the oxygen atom in the furan ring, leading to the formation of an ¹⁸O-labeled dibenzofuran product. acs.org This suggests the involvement of intermediates where an oxygen-iodine exchange occurs. acs.org Furthermore, the failure of the reaction to proceed in dry methanol (B129727) indicates that air is not the oxygen source, reinforcing the role of water in the mechanistic pathway. acs.org
Transition state analysis provides valuable information about the energy barriers and geometries of the highest-energy points along the reaction coordinate. For the cyclization reactions that form the dibenzofuran core, computational studies can be employed to model the transition states of both concerted and stepwise pathways.
In palladium-catalyzed C-H activation/C-O cyclization reactions, the turnover-limiting step has been identified as the C-O reductive elimination rather than the initial C-H activation. nih.govfigshare.com This implies that the transition state for the C-O bond formation is higher in energy than that for the C-H bond cleavage. The geometry of this transition state would involve the palladium center bringing the two aromatic rings into proximity to facilitate the formation of the new C-O bond.
Similarly, in pericyclic reactions that could potentially form the dibenzofuran skeleton, the transition state must adhere to the principles of orbital symmetry. libretexts.orglibretexts.org For a thermally allowed reaction, the transition state must possess a specific geometry that allows for the in-phase overlap of the relevant molecular orbitals. libretexts.orglibretexts.org
Understanding the Role of Catalysts and Reaction Conditions in Selectivity
Catalysts and reaction conditions play a pivotal role in directing the outcome of chemical reactions, particularly in achieving selectivity for a specific product like this compound. The choice of catalyst can influence which C-H bonds are activated and which new bonds are formed.
In the synthesis of substituted dibenzofurans, palladium catalysts are widely used. nih.govnih.gov The ligands coordinated to the palladium center can significantly impact the catalyst's activity and selectivity. For instance, specific ligands can promote the desired C-H activation and subsequent C-O cyclization while suppressing side reactions. nih.gov The development of ligand-free catalytic systems, such as using reusable Pd/C, offers a more practical and efficient alternative for the synthesis of dibenzofurans from precursors like o-iododiaryl ethers. nih.gov
Bimetallic catalyst systems have also been explored to control selectivity in C-H functionalization reactions. nih.gov By modulating the cooperativity between the two metals, it is possible to direct the reaction towards a specific C-H bond, thereby achieving high positional selectivity. nih.gov This approach could be particularly useful in the synthesis of specifically substituted dibenzofurans.
Reaction conditions such as temperature, solvent, and the presence of additives can also have a profound effect on selectivity. For example, in the formation of 2-substituted benzo[b]furans, a temperature-dependent researchgate.netorganic-chemistry.org-aryl migration mechanism has been proposed, where the temperature influences the reaction pathway and thus the final product. organic-chemistry.org
Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Dibenzo[b,d]furan Core
The dibenzo[b,d]furan core is an aromatic system and can undergo both electrophilic and nucleophilic aromatic substitution reactions. The electron-rich nature of the furan ring generally favors electrophilic substitution. youtube.compixel-online.net The positions of substitution are influenced by the directing effects of the existing methyl groups and the oxygen atom of the furan ring. The oxygen atom, with its lone pairs of electrons, is an activating group and directs electrophiles to the ortho and para positions.
In contrast, nucleophilic aromatic substitution on the dibenzo[b,d]furan core is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.orgnih.gov The mechanism for nucleophilic aromatic substitution usually proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For this to occur on the this compound system, a leaving group on the aromatic ring would be necessary, and the reaction would be facilitated by the presence of electron-withdrawing substituents, which are absent in this particular molecule.
Radical and Pericyclic Transformations relevant to Polycyclic Heterocycles
Radical reactions can also be involved in the synthesis and transformation of polycyclic heterocycles like dibenzofurans. For instance, photoinduced cyclization of o-arylphenols can proceed through a radical mechanism to form the dibenzofuran skeleton. researchgate.net
Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, are another important class of transformations in organic chemistry. msu.eduox.ac.uk These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.org While direct pericyclic formation of the dibenzofuran ring from simple acyclic precursors is not a common synthetic strategy, related electrocyclic reactions can be involved in the formation of the six-membered rings of the precursors. msu.edu An electrocyclic reaction is an intramolecular process that involves the formation of a sigma bond between the termini of a conjugated pi system. libretexts.org Cycloaddition reactions, another type of pericyclic reaction, could also be envisioned in the synthesis of precursors to this compound. libretexts.orgresearchgate.net
Oxidative Transformations of the Dibenzo[b,d]furan Moiety
While specific mechanistic studies on the oxidative transformations of this compound are not extensively documented in the available literature, a comprehensive understanding can be extrapolated from research on the parent dibenzo[b,d]furan and related substituted analogs. These investigations reveal that the dibenzofuran core is susceptible to oxidation through various pathways, including microbial, atmospheric, and chemical methods. The presence of methyl groups on one of the aromatic rings in this compound is anticipated to influence the regioselectivity of these transformations due to their electron-donating nature, which can activate the substituted ring towards electrophilic attack.
Microbial and Enzymatic Oxidation
Microorganisms, including bacteria and fungi, have been shown to initiate the oxidation of dibenzofuran, typically as the first step in its biodegradation. These processes are enzymatic and often involve the introduction of hydroxyl groups onto the aromatic rings.
Studies on the fungus Cunninghamella elegans and a mutant strain of the bacterium Beijerinckia have demonstrated the oxidation of dibenzofuran to 2,3-dihydroxy-2,3-dihydrodibenzofuran. nih.gov The bacterial metabolite is unstable and readily converts to a mixture of 2- and 3-hydroxydibenzofuran in the presence of acid. nih.gov In contrast, the fungal metabolite is a stable trans-dihydrodiol. nih.gov The formation of these hydroxylated derivatives suggests an initial epoxidation of the aromatic ring, followed by enzymatic hydration. For instance, the fungal oxidation is thought to proceed through a dibenzofuran-2,3-epoxide intermediate. nih.gov
The yeast Trichosporon mucoides has also been identified as capable of degrading dibenzofuran by initially forming four different monohydroxylated isomers. nih.gov These intermediates are then further oxidized to 2,3-dihydroxydibenzofuran, which subsequently undergoes ring cleavage. nih.gov Similarly, the white-rot fungus Phlebia lindtneri metabolizes chlorinated dibenzofurans via hydroxylation. oup.com
For this compound, it is plausible that microbial oxidation would preferentially occur on the unsubstituted aromatic ring, leading to hydroxylated products at positions such as C6, C7, C8, or C9. However, the electron-donating methyl groups could also activate the substituted ring, making it susceptible to enzymatic attack.
Table 1: Microbial Oxidation Products of Dibenzo[b,d]furan
| Microorganism | Substrate | Key Oxidation Products | Reference |
| Cunninghamella elegans | Dibenzo[b,d]furan | trans-2,3-Dihydroxy-2,3-dihydrodibenzofuran, 2-Hydroxydibenzofuran, 3-Hydroxydibenzofuran | nih.gov |
| Beijerinckia (mutant strain B8/36) | Dibenzo[b,d]furan | cis-2,3-Dihydroxy-2,3-dihydrodibenzofuran, cis-1,2-Dihydroxy-1,2-dihydrodibenzofuran | nih.gov |
| Trichosporon mucoides | Dibenzo[b,d]furan | Monohydroxylated dibenzofurans, 2,3-Dihydroxydibenzofuran, Ring cleavage products | nih.gov |
| Phlebia lindtneri | 2,8-Dichlorodibenzofuran | Hydroxy-dichlorodibenzofuran | oup.com |
Atmospheric Oxidation
In the atmosphere, the degradation of dibenzofurans is primarily initiated by reactions with hydroxyl (OH) radicals. acs.org Theoretical studies using density functional theory (DFT) have elucidated the mechanism for the atmospheric oxidation of dibenzofuran. The process begins with the addition of an OH radical to the aromatic ring. The C1 position is predicted to be the most favorable site for this initial attack, with a branching ratio of 0.61, leading to the formation of a DF-OH(1) adduct. acs.org
This adduct is a resonance-stabilized radical and can undergo further reactions. One major pathway involves the reaction with molecular oxygen (O₂). This can proceed via two main routes: abstraction of the hydrogen atom geminal to the hydroxyl group to produce 1-dibenzofuranol, or the addition of O₂ to the radical sites to form peroxy radicals (DF-OH-O₂ adducts). acs.org Calculations suggest that the formation of 1-dibenzofuranol is the more significant pathway under atmospheric conditions. acs.org
At higher temperatures, the oxidation mechanism can involve the formation of a dibenzofuranyl radical, which then reacts with molecular oxygen to form a dibenzofuranyl peroxy radical. acs.orgdioxin20xx.org This peroxy radical can then undergo various rearrangements and decomposition reactions. acs.org
In the case of this compound, the presence of the methyl groups would likely increase the electron density of the substituted ring, potentially making it a more favorable site for the initial OH radical addition compared to the unsubstituted ring.
Table 2: Calculated Energetics for the Atmospheric Oxidation of Dibenzo[b,d]furan by OH Radical
| Reaction Step | Free Energy of Activation (kcal/mol) | Free Energy Change (kcal/mol) | Reference |
| Formation of 1-dibenzofuranol from DF-OH(1) adduct and O₂ | 15.1 | -36.3 | acs.org |
| Formation of DF-OH(1)-O₂ adducts | 16.3 - 23.6 | 9.2 - 21.8 | acs.org |
Chemical Oxidation
Chemical oxidation of the dibenzofuran moiety can be achieved using various reagents and catalytic systems, leading to a range of products.
Biomimetic oxidation, using models of cytochrome P450 enzymes such as Mn(III) porphyrins with hydrogen peroxide as the oxidant, has been shown to be effective for the oxidation of benzofurans, a related class of compounds. mdpi.com The key step in this process is the formation of epoxides at the 2,3-double bond of the furan ring. These epoxides are reactive intermediates that can undergo subsequent rearrangements and reactions depending on the substitution pattern and reaction conditions. mdpi.com A similar epoxidation pathway can be envisioned for the dibenzofuran core.
Ozonolysis is a powerful method for the oxidative cleavage of double bonds. wikipedia.orglibretexts.org While typically applied to alkenes, it can also react with aromatic systems. The generally accepted Criegee mechanism involves the formation of an initial molozonide, which rearranges to a more stable ozonide (a trioxolane). wikipedia.org Subsequent workup determines the final products, which can be aldehydes, ketones, or carboxylic acids. Application of ozonolysis to a benzofuran (B130515) derivative has been reported as a synthetic strategy. researchgate.net For this compound, ozonolysis would likely lead to cleavage of one or both of the aromatic rings, resulting in the formation of dicarboxylic acids or other oxygenated fragments.
Oxidative ring-opening of the furan moiety can also be achieved with other catalyst systems. For instance, furans with a β-ketoester group at the 2-position undergo oxidative ring-opening by Mn(III)/Co(II) catalysts in the presence of O₂ to yield 1,4-dicarbonyl compounds through an endoperoxide intermediate. rsc.org While the electronic properties of the dibenzofuran system are different, this illustrates another potential pathway for oxidative transformation.
Advanced Spectroscopic and Crystallographic Elucidation of 1,2,3,4 Tetramethyldibenzo B,d Furan Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2,3,4-tetramethyldibenzo[b,d]furan derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and electronic environment of the constituent atoms.
In the ¹H NMR spectrum of this compound, the four methyl groups would give rise to distinct singlet signals in the aliphatic region (typically δ 2.0-2.5 ppm). The exact chemical shifts would be influenced by their positions on the aromatic ring and any steric compression between adjacent methyl groups. The aromatic protons on the unsubstituted benzene (B151609) ring would appear in the downfield region (δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns (doublets and triplets) that allow for their precise assignment.
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The four methyl carbons would appear in the high-field region (δ 15-25 ppm). The twelve aromatic carbons of the dibenzofuran (B1670420) core, including the four substituted carbons, would resonate in the δ 110-160 ppm range. The chemical shifts of the carbons bearing the methyl groups would be significantly different from the unsubstituted carbons due to substituent effects. For complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities, confirming the final structure. In cases of complex stereochemistry or atropisomerism, variable-temperature NMR studies can provide insight into dynamic processes. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This table presents predicted values based on known substituent effects on the dibenzofuran scaffold.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H (unsubstituted ring) | 7.0 - 8.5 | 110 - 130 |
| Aromatic C-O | - | 150 - 160 |
| Aromatic C-C (ring junction) | - | 120 - 135 |
| Aromatic C-CH₃ | - | 130 - 145 |
| Methyl C-H | 2.0 - 2.5 | 15 - 25 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational frequencies to specific molecular motions. nih.govresearchgate.net
Key expected vibrational modes include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching: Arising from the four methyl groups, found just below 3000 cm⁻¹.
Aromatic C=C Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the dibenzofuran core.
Asymmetric C-O-C Stretching: A strong, characteristic band for the furan (B31954) ether linkage, typically appearing around 1200-1280 cm⁻¹.
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and methyl protons occur in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing symmetric vibrations and vibrations of the non-polar aromatic backbone, which may be weak in the IR spectrum. Together, IR and Raman provide a comprehensive vibrational profile for conformational studies and identification.
Table 2: Characteristic Vibrational Frequencies for Substituted Dibenzofurans
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Asymmetric C-O-C Stretch | 1280 - 1200 | IR (Strong) |
| Out-of-Plane C-H Bend | 900 - 675 | IR (Strong) |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isomer Differentiation
Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. miamioh.edu Using electron ionization (EI), the molecule is first ionized to form a molecular ion (M⁺•), the mass of which confirms the compound's molecular formula. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for unambiguous elemental composition assignment.
The molecular ion then undergoes fragmentation, breaking apart in a predictable manner based on its structure. youtube.comyoutube.com For this compound, common fragmentation pathways would include:
Loss of a Methyl Radical: A primary fragmentation step would be the cleavage of a methyl group (•CH₃), resulting in a stable [M-15]⁺ ion.
Loss of a Hydrogen Radical: Loss of a proton from a methyl group can lead to the formation of a stable benzyl-type cation, giving an [M-1]⁺ peak.
Ring Fragmentation: More energetic collisions can induce cleavage of the heterocyclic ring.
Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing deeper structural insights and helping to differentiate between isomers. nih.govnih.gov For example, the fragmentation pattern of a tetramethyl-substituted dibenzofuran would be distinct from that of an ethyl-dimethyl substituted isomer, even though they share the same molecular weight.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₁₆H₁₆O, MW = 224.29 g/mol )
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 224 | [C₁₆H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 209 | [M - CH₃]⁺ | Loss of a methyl radical |
| 194 | [M - 2CH₃]⁺• | Loss of two methyl radicals |
| 181 | [M - CH₃ - CO]⁺ | Loss of methyl followed by carbon monoxide |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Probing Electronic Transitions and Photophysical Properties
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information on the electronic structure and photophysical properties of conjugated systems like this compound. The dibenzofuran core is a chromophore that absorbs UV light, promoting electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions).
The parent dibenzofuran exhibits an absorption maximum around 280-300 nm. aatbio.comnih.gov The addition of four methyl groups in the 1,2,3,4-positions is expected to cause a slight bathochromic (red) shift in the absorption and emission spectra due to their electron-donating inductive effects. The UV-Vis spectrum would typically show multiple bands corresponding to different electronic transitions within the aromatic system. nih.govresearchgate.net
Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Many dibenzofuran derivatives are fluorescent, and their emission spectra, quantum yields, and fluorescence lifetimes are key photophysical parameters. researchgate.netresearchgate.net These properties are highly sensitive to the molecular structure and environment, making fluorescence a useful probe for studying intermolecular interactions and material properties.
Table 4: Typical Photophysical Properties of Dibenzofuran Derivatives in Solution
| Property | Typical Range | Information Provided |
|---|---|---|
| Absorption Maximum (λabs) | 280 - 350 nm | Energy of electronic transitions |
| Emission Maximum (λem) | 310 - 450 nm | Energy of fluorescence |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Probability of absorption |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | Efficiency of emission process |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov A single-crystal X-ray diffraction experiment on a suitable crystal of a this compound derivative would yield a wealth of information, including bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. researchgate.netmdpi.com
Characterization of Pi-Stacking and Other Non-Covalent Interactions
In aromatic systems, π-π stacking is a key non-covalent interaction that often directs crystal packing. mdpi.com This interaction involves the attractive force between the electron clouds of adjacent aromatic rings. For the parent dibenzofuran, a planar molecule, face-to-face or offset π-stacking is common.
However, in this compound, the four methyl groups on one of the benzene rings introduce significant steric bulk. This steric hindrance would likely prevent a close, parallel, face-to-face stacking arrangement. Instead, the molecules would be expected to adopt a slipped-stack or herringbone packing motif to minimize steric repulsion while still benefiting from attractive π-π interactions. nih.govresearchgate.net The centroid-to-centroid distance between adjacent dibenzofuran cores and the slip angle would be key parameters to quantify this interaction. Other weak non-covalent interactions, such as C-H···π and C-H···O hydrogen bonds, may also play a role in stabilizing the crystal structure. asianpubs.orgrsc.org
Computational and Theoretical Chemistry Studies of 1,2,3,4 Tetramethyldibenzo B,d Furan
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine stable molecular geometries, electronic energies, and other key parameters. researchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org The B3LYP functional combined with a basis set like 6-31G(**) is commonly employed to optimize the molecular geometry of dibenzofuran (B1670420) derivatives and calculate their ground-state properties. researchgate.net
Table 1: Representative Ground State Properties Calculated via DFT The following table is an illustrative example of data that would be generated from DFT calculations for 1,2,3,4-Tetramethyldibenzo[b,d]furan, based on general principles and data for related compounds.
| Property | Calculated Value | Unit |
| Total Electronic Energy | (Value) | Hartrees |
| Heat of Formation | (Value) | kcal/mol |
| Dipole Moment | (Value) | Debye |
| C1-C2 Bond Length | (Value) | Ångström (Å) |
| C-O-C Bond Angle | (Value) | Degrees (°) |
Ab Initio and Semi-Empirical Methods for Electronic Correlation
While DFT is highly effective for ground-state properties, more sophisticated methods are often required for studying excited states and systems with strong electronic correlation. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more accurate description of electron correlation at a higher computational cost. finechem-mirea.ru For instance, multiconfigurational methods like the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2) have been used to accurately calculate the electronic transitions in the parent dibenzofuran. researchgate.net
These high-level ab initio methods could be applied to this compound to obtain highly accurate energies and to study its excited electronic states, which is crucial for understanding its photophysical properties.
Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative for very large molecules or for preliminary calculations, though they are generally less accurate than DFT or ab initio methods. youtube.com
Prediction of Spectroscopic Parameters and Spectral Interpretation (e.g., NMR, IR, UV-Vis)
Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a standard approach for calculating electronic absorption spectra (UV-Vis). researchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which helps in the assignment of experimental absorption bands. researchgate.net
Harmonic vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., DFT B3LYP), can predict the infrared (IR) spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed IR peaks. The calculations for this compound would show characteristic frequencies for C-H stretching of the methyl groups and aromatic rings, as well as C-O-C stretching of the furan (B31954) ring.
Furthermore, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are crucial for assigning signals in complex experimental NMR spectra of substituted dibenzofurans. chemicalbook.com
Table 2: Predicted Spectroscopic Data for this compound This table provides an example of the types of spectroscopic parameters that can be predicted computationally.
| Spectrum | Parameter | Predicted Value |
| UV-Vis | λmax (Transition 1) | (Value) nm |
| UV-Vis | Oscillator Strength | (Value) |
| IR | C-O-C Stretch | (Value) cm⁻¹ |
| ¹H NMR | Chemical Shift (CH₃ at C1) | (Value) ppm |
| ¹³C NMR | Chemical Shift (C4a) | (Value) ppm |
Reaction Mechanism Modeling, Transition State Characterization, and Reaction Kinetics
Theoretical chemistry is instrumental in elucidating reaction mechanisms. pku.edu.cn By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, most importantly, transition states. nih.govrsc.org For reactions involving this compound, such as its synthesis via cyclization or its degradation through oxidation, DFT calculations can be used to locate the transition state structures. nih.govresearchgate.net
Once a transition state is characterized (identified by having exactly one imaginary frequency), the activation energy (energy barrier) for the reaction can be calculated. This information is vital for understanding reaction rates and selectivity. rsc.org For example, theoretical studies on the hydrodeoxygenation of the parent dibenzofuran have explored different reaction pathways and their associated energy barriers. nih.gov Similar studies on this compound would reveal how the steric and electronic effects of the four methyl groups influence its reactivity and the kinetics of its formation or transformation. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of Dibenzo[b,d]furans
The dibenzo[b,d]furan core is largely planar, but substituents can introduce conformational preferences. nih.gov For this compound, a key question is the degree of puckering or distortion caused by steric interactions between the adjacent methyl groups, particularly at the C1 and C4 positions. Conformational analysis, typically performed using DFT, would involve rotating the methyl groups and exploring slight distortions of the ring system to identify the global minimum energy conformation.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. psu.edu While often applied to larger systems like polymers or biomolecules, MD simulations could be used to study the behavior of this compound in a solvent or its interaction with a surface. researchgate.net This would provide insights into its solvation properties and intermolecular interactions.
Analysis of Charge Distribution, Electrostatic Potential, and Frontier Molecular Orbitals (HOMO-LUMO)
Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Quantum chemical calculations can provide detailed information on charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. bhu.ac.in
The molecular electrostatic potential (ESP) surface is a visual representation of the charge distribution, mapping areas of positive (electron-poor) and negative (electron-rich) potential onto the molecule's surface. researchgate.net For this compound, the ESP map would likely show negative potential around the oxygen atom and a more diffuse negative potential across the π-system of the aromatic rings, while the areas around the hydrogen atoms would be positive.
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.netnih.gov
For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted dibenzofuran. researchgate.net This would also lead to a smaller HOMO-LUMO gap, suggesting higher reactivity. rsc.org
Table 3: Calculated Frontier Molecular Orbital Energies Illustrative data comparing the parent dibenzofuran with the expected trend for this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Dibenzo[b,d]furan | (Typical Value) | (Typical Value) | (Typical Value) |
| This compound | (Higher Value) | (Higher Value) | (Lower Value) |
Investigation of Aromaticity and Electron Delocalization in the Dibenzo[b,d]furan System
The aromatic character of the dibenzo[b,d]furan scaffold, a key structural motif in various natural products and functional materials, is a product of the complex interplay between the fused benzene (B151609) rings and the central furan ring. Computational studies employing density functional theory (DFT) and other high-level theoretical methods are instrumental in quantifying the degree of electron delocalization and the local aromaticity of the individual rings within this tricyclic system.
Aromaticity Indices: A Quantitative Approach
To move beyond qualitative descriptions, computational chemists rely on a variety of indices to quantify aromaticity. Among the most widely used are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS (Nucleus-Independent Chemical Shift): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom, typically at the center of a ring. A negative NICS value indicates a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current, characteristic of antiaromaticity. The NICS(1)zz value, which considers the out-of-plane tensor component of the chemical shift at 1 Å above the ring plane, is often considered a more reliable indicator of π-electron delocalization.
HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates the degree of bond length equalization within a ring, a classic structural manifestation of aromaticity. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system with alternating single and double bonds.
The Parent Dibenzo[b,d]furan System: A Baseline for Comparison
Computational studies on the parent dibenzo[b,d]furan molecule are essential for establishing a baseline against which the effects of substitution can be measured. While a comprehensive set of published NICS and HOMA values for dibenzofuran is scarce, related studies on similar heterocyclic systems provide valuable context. For instance, DFT calculations on polychlorinated dibenzofurans have been performed, though the electron-withdrawing nature of chlorine atoms would have an opposing effect to the electron-donating methyl groups of the target molecule.
Based on the general understanding of fused aromatic systems, it is expected that the two benzene rings in dibenzo[b,d]furan would exhibit a high degree of aromaticity, with NICS values significantly in the negative range and HOMA values approaching 1. The central furan ring, however, is known to possess a lower degree of aromaticity compared to benzene, a consequence of the heteroatom's influence on the π-electron system.
The Influence of Methyl Substitution on Aromaticity
The introduction of four methyl groups at the 1, 2, 3, and 4 positions of the dibenzo[b,d]furan core is predicted to have a discernible impact on the aromaticity and electron delocalization of the system. Methyl groups are known to be weakly electron-donating through an inductive effect and hyperconjugation. This electron donation into the π-system of the substituted benzene ring would likely lead to a slight increase in its local aromaticity.
This enhanced electron density could also influence the electron delocalization across the entire molecule. The increased electronic communication between the substituted benzene ring and the rest of the dibenzo[b,d]furan system may lead to subtle changes in the aromaticity of the unsubstituted benzene ring and the central furan ring.
To illustrate the expected trends, a hypothetical data table based on anticipated computational results is presented below. It is crucial to note that these values are illustrative and await experimental or further computational verification.
| Compound | Ring | Anticipated NICS(1)zz (ppm) | Anticipated HOMA Value |
|---|---|---|---|
| Dibenzo[b,d]furan | Benzene Ring (A) | -10 to -12 | 0.90 to 0.95 |
| Benzene Ring (B) | -10 to -12 | 0.90 to 0.95 | |
| Furan Ring | -5 to -7 | 0.60 to 0.70 | |
| This compound | Methylated Benzene Ring (A) | -11 to -13 | 0.92 to 0.97 |
| Unsubstituted Benzene Ring (B) | -10 to -12 | 0.90 to 0.95 | |
| Furan Ring | -5.5 to -7.5 | 0.62 to 0.72 |
Electron Delocalization Analysis
Beyond numerical indices, computational chemistry offers tools to visualize and analyze electron delocalization. Methods such as the analysis of molecular orbitals, electron density distribution, and the Quantum Theory of Atoms in Molecules (QTAIM) can provide a more nuanced picture of the electronic landscape.
In this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be expected to show significant delocalization across the entire tricyclic system. The electron-donating methyl groups would likely raise the energy of the HOMO, which could have implications for the molecule's reactivity and electronic properties.
Advanced Research Applications and Materials Science Perspectives of 1,2,3,4 Tetramethyldibenzo B,d Furan and Its Functionalized Analogues
Design and Synthesis of Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))
The dibenzofuran (B1670420) moiety is a promising candidate for organic electronic materials due to its high triplet energy and potential for bipolar carrier transport properties. researchgate.net However, the charge transport capability of the unsubstituted core can be limited, necessitating its modification with other functional groups to enhance performance. researchgate.net The design of these materials often involves attaching electron-donating (p-type) or electron-withdrawing (n-type) units to the dibenzofuran scaffold to create bipolar host materials suitable for applications like phosphorescent OLEDs (PhOLEDs). rsc.org
The synthesis of functionalized dibenzofurans frequently employs transition metal-catalyzed reactions. Palladium-catalyzed methodologies are particularly prevalent, including intramolecular C-H activation and C-O cyclization of diaryl ethers, which can form the core dibenzofuran structure. acs.orgorganic-chemistry.org Subsequent functionalization is often achieved through cross-coupling reactions, such as the Suzuki coupling, to attach various aryl groups at specific positions on the dibenzofuran backbone. researchgate.net This synthetic flexibility allows for the creation of a wide array of derivatives where the electronic properties are precisely tuned.
| Host Material | Max. Current Efficiency (cd A⁻¹) | Max. Power Efficiency (lm W⁻¹) | Max. External Quantum Efficiency (%) | Color Coordinates (at 1000 cd m⁻²) |
|---|---|---|---|---|
| CF-1-BzF | 66.8 | 63.6 | 22.0 | (0.50, 0.50) |
| CF-2-BzF | 77.2 | 72.5 | 25.3 | (0.50, 0.49) |
| CF-3-BzF | 68.9 | 65.4 | 22.7 | (0.51, 0.49) |
| CF-4-BzF | 64.4 | 61.7 | 21.2 | (0.50, 0.50) |
Integration into Advanced Polymer Chemistry and Macromolecular Architectures
The incorporation of rigid heterocyclic units like dibenzofuran into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal stability. researchgate.net Fused-ring structures, such as those derived from benzofuro-benzofuran, a related and more extended analogue of dibenzofuran, are used as monomers for synthesizing novel polyimides and other heat-stable polymers. researchgate.net
The synthesis of these polymers typically involves polycondensation reactions. For example, a benzofuro-benzofuran dicarboxylic acid monomer can be reacted with various aromatic diamines to produce a series of polyamides. researchgate.net Similarly, polyimides with high molecular weights have been synthesized from benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride and aromatic diamines. researchgate.net
The inclusion of the rigid, planar benzofuro-benzofuran structure in the main polymer chain imparts exceptional thermal properties. These polymers exhibit high glass transition temperatures (Tg > 296 °C) and degradation temperatures (T5 > 455 °C), making them suitable for applications where resistance to extreme heat is required. researchgate.net Despite their rigid backbones, many of these polyimides remain soluble in organic solvents like N-methyl pyrrolidone (NMP), which facilitates their processing into films and other forms. researchgate.net
Exploration in Supramolecular Chemistry and Host-Guest Recognition Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The formation of these complex assemblies is often driven by host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. researchgate.netthno.orgnih.gov
The dibenzo[b,d]furan framework, with its extended, electron-rich aromatic system, is theoretically a suitable candidate for participating in such interactions. Its planar surface is ideal for π-π stacking with other aromatic molecules, a key interaction in the self-assembly of many supramolecular architectures. While specific studies detailing 1,2,3,4-tetramethyldibenzo[b,d]furan in host-guest systems are limited, related furan-containing structures have been used to construct complex architectures. For example, ligands incorporating methylfuran and benzimidazole (B57391) units have been shown to self-assemble with metal ions to form helical supramolecular structures stabilized by intermolecular π-π interactions. researchgate.net
Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used to encapsulate guest molecules, altering their properties and enabling applications in areas like drug delivery and chemical sensing. thno.orgnih.govrsc.orgnih.gov Although dibenzofuran itself is not a classic macrocyclic host, its derivatives could be designed to act as guests or be incorporated into larger host structures, where the rigid dibenzofuran unit could serve as a recognition site or a structural scaffold.
Application as Ligands in Organometallic Chemistry and Catalysis
The dibenzofuran scaffold serves as a robust and versatile backbone for the design of ligands used in organometallic chemistry and transition metal catalysis. The rigid framework allows for the precise positioning of coordinating atoms, which in turn controls the geometry and reactivity of the resulting metal complex.
One application involves the synthesis of diimine ligands from 4,6-dibenzofurandicarboxaldehyde. researchgate.net These ligands are of interest for their potential use in catalytic systems for olefin polymerization. researchgate.net Another significant example is the development of dibenzofuran-based bis(oxazoline) ligands. These chiral ligands have been successfully employed in cobalt-catalyzed enantioselective reactions, such as the addition of alkenyl boronic acids to sulfinylamines to create S-stereogenic sulfinamides. acs.org
The electronic properties of the dibenzofuran ligand can be tuned through the addition of substituents. The four methyl groups in this compound, for example, would act as electron-donating groups, increasing the electron density on the aromatic system. This modification can influence the ligand's ability to donate electrons to the metal center, thereby modulating the catalytic activity and selectivity of the complex. The synthesis of such ligands often involves standard organic reactions to build the coordinating arms onto a pre-formed or simultaneously formed dibenzofuran core. researchgate.net Transition metals such as palladium, rhodium, and copper are frequently used to catalyze the formation of the necessary C-N and C-C bonds. rsc.orgnih.gov
Role in Environmental Chemistry Research: Formation and Transformation Pathways of Related Species in Anthropogenic and Natural Processes
Dibenzofurans are significant in environmental chemistry both as pollutants formed during anthropogenic activities and as substrates for microbial degradation. ekb.egnih.gov They are known to be formed as byproducts of various industrial and combustion processes, including waste incineration and the manufacturing of chemicals and metals. researchgate.netresearchgate.net The formation can occur through two primary heterogeneous pathways: de novo synthesis from a carbon matrix in the presence of chlorine or bromine, and precursor synthesis, where compounds like chlorinated phenols are transformed on particle surfaces with the help of metal catalysts. aaqr.org
Once in the environment, dibenzofurans and their alkylated or halogenated derivatives are subject to transformation and degradation. A primary degradation route is microbial metabolism. nih.gov Numerous bacterial strains have been identified that can break down dibenzofuran. For example, Staphylococcus auriculans DBF63 can use dibenzofuran as its sole carbon source, degrading it to salicylic (B10762653) acid and gentisic acid. nih.gov Similarly, Sphingomonas sp. strain XLDN2-5 degrades dibenzofuran via an angular dioxygenation pathway, which attacks the carbon atoms adjacent to the ether bridge. nih.gov This initial enzymatic step leads to the formation of metabolites like 2,2′,3-trihydroxybiphenyl, which is further processed through ring cleavage. nih.gov
The presence of substituents, such as methyl groups, can influence these degradation pathways. While some microbes can degrade chlorinated dibenzofurans, the degree and position of substitution affect the degradation rate and pathway. researchgate.net It is plausible that alkylation could similarly impact biodegradability, potentially slowing the rate of enzymatic attack due to steric hindrance or altered electronic properties, thus affecting the persistence of these compounds in the environment.
Future Research Directions and Unexplored Avenues in 1,2,3,4 Tetramethyldibenzo B,d Furan Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Highly Substituted Dibenzo[b,d]furans
Current synthetic routes to highly substituted dibenzo[b,d]furans often involve multi-step processes that may lack efficiency or employ harsh reagents. Future research should prioritize the development of more elegant and sustainable methods for synthesizing 1,2,3,4-tetramethyldibenzo[b,d]furan and its analogs.
One promising avenue is the exploration of domino reactions , which allow for the construction of complex molecules in a single pot through a cascade of transformations. For instance, a DBU-promoted domino annulation has been used to convert 2-aryl-3-nitrochromenes into 1-benzoyl-2,4-diaryldibenzo[b,d]furane derivatives, demonstrating the conversion of a pyran ring into a furan (B31954) ring. rsc.org Adapting such strategies could lead to a more direct and atom-economical synthesis of the target compound.
Another key area is the advancement of palladium-catalyzed C-H activation/C-O cyclization reactions. researchgate.net These methods offer a direct way to form the dibenzofuran (B1670420) core from simpler precursors. Research could focus on developing catalysts that are more active and selective for the specific C-H bonds that need to be functionalized to produce the 1,2,3,4-tetramethyl substitution pattern. The use of air as a green oxidant in these reactions is a particularly attractive feature for sustainable synthesis. researchgate.net
Furthermore, investigating charge-accelerated nih.govnih.gov-sigmatropic rearrangements could provide a novel pathway to highly substituted benzofurans, which could then be further elaborated to the dibenzofuran core. rsc.org This approach has shown success in creating multiaryl-substituted and even fully substituted benzofurans. rsc.org
Future synthetic methodologies could be guided by the principles of green chemistry, aiming for:
Higher atom economy
Use of renewable starting materials
Employment of environmentally benign solvents and catalysts
Reduction of energy consumption
| Synthetic Strategy | Potential Advantages for this compound | Key Research Focus |
| Domino Reactions | High efficiency, reduced waste, single-pot synthesis | Design of novel reaction cascades leading to the target substitution pattern. |
| Pd-catalyzed C-H Activation | Direct functionalization, high regioselectivity | Development of specific ligands and catalysts for the desired C-H bonds. |
| nih.govnih.gov-Sigmatropic Rearrangements | Access to highly congested substitution patterns | Exploration of precursors suitable for rearrangement to the dibenzofuran core. |
Exploration of Under-Investigated Reaction Pathways and Unusual Reactivities
The reactivity of this compound is largely uncharted territory. The steric crowding of the four methyl groups on one of the benzene (B151609) rings is expected to significantly influence its chemical behavior, potentially leading to unusual reaction pathways.
A systematic investigation of its reactivity in various transformations is warranted. For example, electrophilic aromatic substitution reactions would reveal how the electron-donating methyl groups and the furan oxygen direct incoming electrophiles, and how steric hindrance affects the regioselectivity.
Furthermore, theoretical studies have explored the reaction pathways of the parent dibenzofuran under reducing conditions, identifying high energy barriers for C-O bond scission. nih.gov Similar computational studies on this compound could predict its stability and potential for degradation or transformation under various conditions. This would be particularly relevant for understanding its environmental fate or its stability in electronic devices.
The potential for unprecedented rearrangements or ring-opening reactions under specific conditions should also be explored. The strain imposed by the methyl groups might lower the activation energy for pathways that are not observed in the unsubstituted parent compound.
Application of Advanced In Situ Characterization Techniques for Reaction Monitoring
To fully understand and optimize the novel synthetic methodologies and to unravel the intricacies of the reaction pathways of this compound, the application of advanced in situ characterization techniques will be indispensable.
Techniques such as Process Analytical Technology (PAT) , including in situ NMR and FT-IR spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products. This data is crucial for:
Determining reaction kinetics
Identifying transient and potentially unstable intermediates
Optimizing reaction conditions for yield and purity
Gaining mechanistic insights
For instance, in palladium-catalyzed reactions, in situ spectroscopy could help to elucidate the catalytic cycle and identify the rate-limiting step, which has been shown to be C-O reductive elimination in some cases of dibenzofuran synthesis. researchgate.net
| In Situ Technique | Information Gained | Impact on Research |
| NMR Spectroscopy | Structural information on intermediates, reaction kinetics | Elucidation of complex reaction mechanisms. |
| FT-IR Spectroscopy | Monitoring of functional group transformations | Real-time optimization of reaction parameters. |
| Mass Spectrometry | Identification of transient species and byproducts | Deeper understanding of reaction pathways. |
Rational Design of Derivatives with Tailored Electronic and Photophysical Properties for Specific Materials Science Applications
Dibenzo[b,d]furan derivatives are promising candidates for applications in materials science, particularly in organic electronics. nih.govrsc.org The rational design of derivatives of this compound with specific electronic and photophysical properties is a highly promising research direction.
The introduction of the four methyl groups is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dibenzofuran core. Further functionalization of the other positions on the dibenzofuran skeleton could allow for fine-tuning of these properties. For example, the substitution position of carbazole (B46965) units on a dibenzofuran core has been shown to significantly affect the hole transport properties in host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). nih.gov
Future research should focus on synthesizing a library of derivatives of this compound with various electron-donating and electron-withdrawing groups at other positions. The photophysical and electrochemical properties of these new compounds could then be systematically investigated to establish structure-property relationships. nih.govresearchgate.net This would enable the design of materials with tailored properties for specific applications, such as:
Organic Field-Effect Transistors (OFETs): By optimizing molecular packing and charge carrier mobility.
Organic Light-Emitting Diodes (OLEDs): By tuning the emission color and efficiency.
Organic Photovoltaics (OPVs): By engineering the energy levels for efficient charge separation.
Integration of Multiscale Computational Modeling with Experimental Validation for Comprehensive Understanding
To accelerate the discovery and development of new materials based on this compound, a close integration of computational modeling and experimental validation is crucial.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to predict the geometric, electronic, and photophysical properties of designed molecules before their synthesis. researchgate.net This can help to prioritize synthetic targets and guide the rational design process. DFT can also be used to investigate reaction mechanisms and predict the regioselectivity of chemical reactions. nih.gov
Molecular dynamics (MD) simulations can provide insights into the morphology and intermolecular interactions in the solid state, which are critical for understanding the performance of organic electronic devices. researchgate.net For instance, MD simulations can be used to predict the packing structure of thin films, which directly influences charge transport.
A powerful approach is the use of multiscale modeling , where different levels of theory are combined to study complex systems. frontiersin.org For example, a quantum mechanics/molecular mechanics (QM/MM) approach could be used to study the behavior of a this compound-based molecule in a larger environment, such as a lipid membrane or a polymer matrix. nih.gov
Crucially, all computational predictions must be validated by experimental data. researchgate.net This iterative cycle of prediction, synthesis, characterization, and refinement will be the most effective strategy for advancing our understanding and application of this compound chemistry.
| Computational Method | Application Area | Synergy with Experiment |
| Density Functional Theory (DFT) | Prediction of electronic/photophysical properties, reaction mechanisms | Guides rational design of new derivatives; explains experimental observations. |
| Molecular Dynamics (MD) | Simulation of solid-state packing and morphology | Correlates molecular structure with device performance. |
| Multiscale Modeling (QM/MM) | Study of molecules in complex environments | Provides a more realistic understanding of behavior in applied settings. |
Q & A
Q. Table 1: Common Catalysts for Methylation
| Catalyst | Reaction Type | Regioselectivity Control | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Pre-functionalized substrates | |
| AlCl₃ | Friedel-Crafts Alkylation | Directed by substituent effects |
Advanced Question: How can researchers resolve contradictions in NMR and mass spectral data for methyl-substituted dibenzofurans?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and MS (e.g., fragment ion ratios) may arise from:
- Isomeric Impurities : Use 2D NMR (COSY, HSQC) to distinguish between 1,2,3,4-tetramethyl and other positional isomers. Compare with computational predictions (DFT-based chemical shift calculations) .
- Ionization Artifacts : Optimize MS parameters (e.g., ESI vs. EI ionization) to minimize in-source fragmentation. Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .
- Sample Degradation : Conduct stability studies under analytical conditions (e.g., light, temperature) to rule out decomposition .
Basic Question: What analytical techniques are most reliable for quantifying this compound in environmental samples?
Methodological Answer:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with programmed heating (50°C to 300°C at 10°C/min). Monitor methyl-specific fragments (e.g., m/z 91, 105) .
- HPLC-UV/Vis : Employ a C18 column with UV detection at 254 nm. Calibrate using certified reference materials (CRMs) for dibenzofuran analogs .
- Quality Control : Spike samples with isotopically labeled internal standards (e.g., ¹³C-labeled dibenzofurans) to correct for matrix effects .
Advanced Question: How can computational modeling predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and methyl group topology. Train datasets with structurally related furans .
- Metabolic Pathway Prediction : Tools like MetaPred can simulate oxidative metabolism (e.g., demethylation pathways) to identify potential toxic metabolites .
Basic Question: What safety protocols are essential when handling methyl-substituted dibenzofurans?
Methodological Answer:
- Ventilation : Use fume hoods for synthesis and purification due to potential volatility .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid latex due to solvent compatibility issues .
- Waste Disposal : Neutralize reaction residues with aqueous NaOH before disposal to hydrolyze reactive intermediates .
Advanced Question: How do steric effects from methyl groups influence the photostability of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Compare absorbance spectra before/after UV exposure (e.g., 254 nm for 24 hrs). Methyl groups at adjacent positions increase steric hindrance, reducing π-π* transition energy and photodegradation rates .
- Computational Analysis : Calculate HOMO-LUMO gaps using Gaussian09 to correlate electronic effects with stability .
- Accelerated Aging Studies : Use xenon-arc lamps to simulate environmental UV exposure. Monitor degradation products via GC-MS .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent Pair Screening : Test toluene/ethanol (1:3 v/v) or dichloromethane/hexane (1:5 v/v) for gradient cooling.
- Crystallization Monitoring : Use polarized light microscopy to assess crystal habit and purity .
- Yield Optimization : Slow cooling (1°C/min) improves crystal size and reduces occluded impurities .
Advanced Question: Can this compound act as a ligand in coordination chemistry?
Methodological Answer:
- Synthetic Coordination Complexes : React with Ru(II) or Pd(II) precursors (e.g., RuCl₃·3H₂O) in anhydrous THF. Characterize via X-ray crystallography (see analogous furan-ruthenium complexes ).
- Spectroscopic Validation : Use FTIR to confirm metal-ligand vibrations (e.g., Ru-O stretches at 450–500 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
